5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring, a benzothiophene moiety, and a methanesulfonyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 2-chloro-4,6-diaminopyrimidine.
Introduction of the Benzothiophene Moiety: The benzothiophene ring can be introduced via a cyclization reaction involving a thiophene derivative and a suitable nitrile.
Attachment of the Methanesulfonyl Group: The methanesulfonyl group can be attached using methanesulfonyl chloride in the presence of a base such as triethylamine.
Final Coupling Reaction: The final step involves coupling the synthesized intermediates under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene moiety.
Reduction: Reduction reactions can occur at the cyano group, converting it to an amine.
Substitution: The chloro group on the pyrimidine ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets may make it a candidate for drug development, particularly in the fields of oncology and infectious diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methylpyrimidine-4-carboxamide
- N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)pyrimidine-4-carboxamide
- 2-[(3-Methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide
Uniqueness
The uniqueness of 5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-methylphenyl)methanesulfonyl]pyrimidine-4-carboxamide lies in its combination of functional groups and structural features
Properties
Molecular Formula |
C22H19ClN4O3S2 |
---|---|
Molecular Weight |
487.0 g/mol |
IUPAC Name |
5-chloro-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C22H19ClN4O3S2/c1-13-5-4-6-14(9-13)12-32(29,30)22-25-11-17(23)19(26-22)20(28)27-21-16(10-24)15-7-2-3-8-18(15)31-21/h4-6,9,11H,2-3,7-8,12H2,1H3,(H,27,28) |
InChI Key |
ZQMPFNSMBGPLKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=C(C4=C(S3)CCCC4)C#N)Cl |
Origin of Product |
United States |
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